3-Ethyl-4-hydroxy-2-cyclopenten-1-one
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Overview
Description
3-Ethyl-4-hydroxy-2-cyclopenten-1-one is an organic compound with the molecular formula C7H10O2 It is known for its unique structure, which includes a cyclopentenone ring with an ethyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-hydroxy-2-cyclopenten-1-one can be achieved through several methods. One common method involves the reaction of cyclopentadiene with ethyl vinyl ketone under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethyl-4-oxo-2-cyclopenten-1-one.
Reduction: Formation of 3-ethyl-4-hydroxy-2-cyclopentanol.
Substitution: Formation of various substituted cyclopentenones depending on the substituent introduced.
Scientific Research Applications
3-Ethyl-4-hydroxy-2-cyclopenten-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-hydroxy-2-cyclopenten-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopentenone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 3-Methyl-4-hydroxy-2-cyclopenten-1-one
- 3-Propyl-4-hydroxy-2-cyclopenten-1-one
- 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Comparison: 3-Ethyl-4-hydroxy-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-ethyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-6(8)4-7(5)9/h3,7,9H,2,4H2,1H3 |
InChI Key |
RRNNWXFFQNCUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC1O |
Origin of Product |
United States |
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